molecular formula C15H15Cl2N B2943098 7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1384429-50-8

7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B2943098
CAS RN: 1384429-50-8
M. Wt: 280.19
InChI Key: ADSHIQXWQRYQHL-UHFFFAOYSA-N
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Description

7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound with the CAS Number: 1384429-50-8 . It has a molecular weight of 280.2 . This compound is typically stored at room temperature and is available in powder form . It is considered an important organic intermediate and can be used in agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, such as 7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Another approach involves the use of strong acids and elevated temperatures in the Pomeranz–Fritsch cyclization step .


Molecular Structure Analysis

The IUPAC name for this compound is 7-chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride . The InChI code is 1S/C15H14ClN.ClH/c16-14-7-6-12-9-15 (17-10-13 (12)8-14)11-4-2-1-3-5-11;/h1-8,15,17H,9-10H2;1H .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives are diverse. For instance, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .


Physical And Chemical Properties Analysis

7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a powder at room temperature .

Safety and Hazards

This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation .

Future Directions

1,2,3,4-Tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids and have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, it can be expected that future research will continue to explore the potential applications of 7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and other THIQ derivatives in various fields, including medicinal chemistry.

properties

IUPAC Name

7-chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN.ClH/c16-14-7-6-12-9-15(17-10-13(12)8-14)11-4-2-1-3-5-11;/h1-8,15,17H,9-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSHIQXWQRYQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

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